1-Octanesulfonanilide
Description
Sulfonamides are typically utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and functional versatility.
Properties
CAS No. |
5454-98-8 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
N-phenyloctane-1-sulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-2-3-4-5-6-10-13-18(16,17)15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 |
InChI Key |
RDNRYBFODAQUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanesulfonanilide can be synthesized through the reaction of octanesulfonyl chloride with aniline. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Octanesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of octanesulfonic acid.
Reduction: Formation of octanesulfinyl or octyl sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-Octanesulfonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-octanesulfonanilide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, sourced from the evidence, share structural or functional similarities with sulfonanilides and sulfonic acid derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Synthesis: 1-Octanesulfonyl Chloride (C₈H₁₇ClO₂S) is a critical precursor for synthesizing sulfonamides like 1-Octanesulfonanilide. Its electrophilic sulfonyl group facilitates nucleophilic substitution with amines . In contrast, Octanesulfonic Acid Sodium Salt (C₈H₁₇NaO₃S) is non-reactive and used as a surfactant or electrolyte in analytical chemistry .
Toxicity and Safety: N-Octadecylformamide (C₁₉H₃₉NO) requires cautious handling due to its moderate toxicity, with first-aid measures including skin washing and medical consultation . 1-Octanol (C₈H₁₈O) exhibits low toxicity, making it suitable for consumer products like fragrances .
Long-chain amides like N-Octadecylformamide are employed in material science for their surfactant properties .
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